6,10-Ethano-6H-pyrido[2,3-h][3]benzazepine, 7,8,9,10-tetrahydro-
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Overview
Description
6,10-Ethano-6H-pyrido2,3-hbenzazepine, 7,8,9,10-tetrahydro- is a complex organic compound with a unique structure that combines elements of pyridine and benzazepine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,10-Ethano-6H-pyrido2,3-hbenzazepine, 7,8,9,10-tetrahydro- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
6,10-Ethano-6H-pyrido2,3-hbenzazepine, 7,8,9,10-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
6,10-Ethano-6H-pyrido2,3-hbenzazepine, 7,8,9,10-tetrahydro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6,10-Ethano-6H-pyrido2,3-hbenzazepine, 7,8,9,10-tetrahydro- involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 6,10-Methano-6H-pyrazino 2,3-hbenzazepine, 7,8,9,10-tetrahydro- : Similar structure but with a pyrazino ring instead of a pyrido ring .
- 7,8,9,10-Tetrahydro-6,10-methano-6H-pyrazino 2,3-hbenzazepine : Another related compound with slight structural variations .
Uniqueness
6,10-Ethano-6H-pyrido2,3-hbenzazepine, 7,8,9,10-tetrahydro- is unique due to its specific combination of pyrido and benzazepine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
832088-99-0 |
---|---|
Molecular Formula |
C15H16N2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
5,14-diazatetracyclo[10.3.2.02,11.04,9]heptadeca-2(11),3,5,7,9-pentaene |
InChI |
InChI=1S/C15H16N2/c1-2-10-6-13-11-3-4-12(9-16-8-11)14(13)7-15(10)17-5-1/h1-2,5-7,11-12,16H,3-4,8-9H2 |
InChI Key |
KPHNGQXQOVJFPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CNCC1C3=C2C=C4C(=C3)C=CC=N4 |
Origin of Product |
United States |
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